4-(N-环丙基磺酰胺)苯基硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

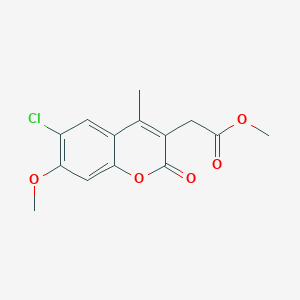

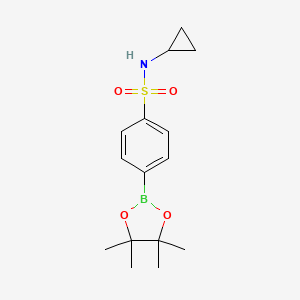

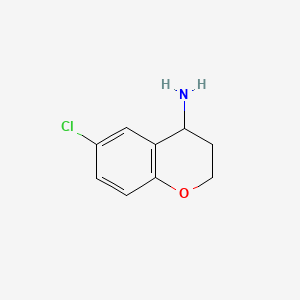

“4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester” is a type of organoboron compound . Organoboron compounds, especially boronic acids, have been gaining interest in medicinal chemistry due to their potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The molecular formula of this compound is C15H22BNO4S .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . This process involves the use of a variety of organoboron reagents, including boronic acids and their derivatives .Chemical Reactions Analysis

Boronic acids and their derivatives, including “4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester”, are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . In this reaction, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium during the transmetalation step .科学研究应用

Based on the information available, here is a comprehensive analysis of the scientific research applications of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester:

Biomedical Research

This compound has shown immense potential in biomedical research, particularly for the treatment of malignant neoplasms and autoimmune disorders . It is considered a versatile biomedicine compound due to its efficacy in these areas .

Proteomics Research

It is also used in proteomics research, where it may be involved in the study of proteins and their functions. This application is crucial for understanding biological processes and developing new therapies .

Drug Delivery Systems

A significant application of this compound is in the development of reactive oxygen species (ROS)-responsive drug delivery systems . By modifying hyaluronic acid with phenylboronic acid pinacol ester, researchers have created a system that can encapsulate drugs like curcumin to form nanoparticles for targeted delivery .

作用机制

Biochemical Pathways

Boronic acid derivatives are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of boronic acid derivatives to palladium, a process that can influence various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

安全和危害

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

属性

IUPAC Name |

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-9-13(10-6-11)22(18,19)17-12-7-8-12/h5-6,9-10,12,17H,7-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFBWQXCZSUHRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585941 |

Source

|

| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester | |

CAS RN |

914610-50-7 |

Source

|

| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)